5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline
Description
5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline is a substituted aniline derivative featuring a fluorine atom at the 5th position, a methyl group at the 4th position, and a propan-2-yloxy (isopropyloxy) group at the 2nd position of the benzene ring. This compound’s structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
5-fluoro-4-methyl-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C10H14FNO/c1-6(2)13-10-4-7(3)8(11)5-9(10)12/h4-6H,12H2,1-3H3 |
InChI Key |
JZVORBPIPQYOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)N)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-nitroaniline and isopropyl alcohol.
Nitration: The 4-methyl-2-nitroaniline undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Fluorination: The amino group is then fluorinated using a fluorinating agent such as Selectfluor.
Etherification: Finally, the isopropoxy group is introduced through an etherification reaction with isopropyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or isopropoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate specific signaling pathways and enzymatic activities .
Comparison with Similar Compounds
Key Differences :
- The propan-2-yloxy group in the target compound introduces steric bulk and lipophilicity, which are absent in simpler methyl/fluoro-substituted anilines.
- Fluorine’s position (5 vs.
Alkoxy-Substituted Fluoroanilines
- 5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline (CAS 1006468-29-6): Features a pyrazolylmethoxy group instead of isopropyloxy .
Key Differences :
- The pyrazolylmethoxy substituent introduces nitrogen heteroatoms, which may improve solubility in polar solvents or enable coordination in metal complexes .
Halogenated Aniline Derivatives
- 5-Nitro-2-fluoroaniline and 2-Nitro-5-fluoroaniline : Studied for spectroscopic and docking properties .
Key Differences :
- Halogenated analogs (Br, I) exhibit higher molecular weights and increased van der Waals radii, affecting crystal packing and fluorescence properties .
- Nitro groups in 5-nitro-2-fluoroaniline create stronger electron-withdrawing effects than fluorine alone, altering electronic spectra and binding affinities in molecular docking studies .
Research Findings and Implications
- Spectroscopic Behavior : Fluoroaniline isomers exhibit distinct IR and NMR spectral profiles due to substituent positioning. For example, 5-fluoro substitution in the target compound may downfield-shift aromatic proton signals compared to 4-fluoro analogs .
- Synthetic Utility: The isopropyloxy group in the target compound could enhance solubility in organic solvents (e.g., 2-propanol ), facilitating its use in Suzuki-Miyaura couplings or Ullmann reactions.
Biological Activity
5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis of 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline
The synthesis of 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline typically involves the introduction of a fluorine atom at the 5-position of the aniline ring, followed by the alkylation at the 2-position with a propan-2-yloxy group. The general synthetic route can be summarized as follows:
- Starting Material : 4-Methyl-2-nitroaniline.
- Fluorination : Using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
- Reduction : Reduction of the nitro group to an amine using catalytic hydrogenation.
- Alkylation : Treatment with propan-2-ol in the presence of a base to introduce the propan-2-yloxy group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline, particularly against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induces apoptosis and cell cycle arrest |
| HCT116 (colon cancer) | 10.0 | DNA fragmentation and modulation of CDK4 and Bcl-2 levels |
| HepG2 (liver cancer) | 15.0 | Upregulation of pro-apoptotic genes P53 and Bax |
The compound exhibits cytotoxicity by inducing apoptosis through various mechanisms, including down-regulation of anti-apoptotic proteins and up-regulation of pro-apoptotic factors. Molecular docking studies indicate that it binds effectively to CDK4, suggesting its role as a potential CDK inhibitor.
Structure-Activity Relationship (SAR)
The biological activity of 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline can be influenced by structural modifications:
- Fluorine Substitution : The presence of fluorine at the 5-position enhances lipophilicity and biological activity.
- Alkoxy Group Variation : Alterations in the alkoxy substituent can impact solubility and interaction with biological targets.
- Methyl Group Effects : The methyl group at the 4-position contributes to increased potency against certain cancer cell lines.
Case Study 1: Anticancer Efficacy
A study published in Nature Scientific Reports assessed the efficacy of various aniline derivatives, including 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline, against MCF-7 and HCT116 cell lines. Results indicated that this compound significantly inhibited cell proliferation and induced apoptosis, with mechanisms involving caspase activation and mitochondrial dysfunction .
Case Study 2: In Vivo Studies
In vivo studies demonstrated that administration of 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline in murine models resulted in tumor regression in xenograft models for breast and colon cancers. The compound showed favorable pharmacokinetics with a half-life conducive to therapeutic use, further supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
